AT2R antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AT2R antagonist 1 is a highly selective and potent ligand for the angiotensin II AT2 receptor. It has a high affinity for the AT2 receptor, with a Ki value of 29 nM . This compound is known for its stability in human, rat, and mouse liver microsomes and its ability to inhibit common drug-metabolizing CYP enzymes .
Análisis De Reacciones Químicas
AT2R antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AT2R antagonist 1 has a wide range of scientific research applications. It is used in the study of cardiovascular diseases, chronic pain, and neurodegenerative diseases. In cardiovascular research, it helps in understanding the role of AT2 receptors in blood pressure regulation and heart function . In the field of chronic pain, this compound has been shown to alleviate pain in animal models . Additionally, it is used in neurodegenerative disease research to study its effects on neuroinflammation and neuronal protection .
Mecanismo De Acción
AT2R antagonist 1 works by selectively binding to the AT2 receptors, thereby blocking the interaction between these receptors and angiotensin II. This blockade prevents the downstream signaling pathways that are usually triggered when angiotensin II binds to AT2 receptors . The inhibition of these pathways results in various physiological effects, including anti-inflammatory and anti-nociceptive actions .
Comparación Con Compuestos Similares
Similar compounds to AT2R antagonist 1 include other AT2 receptor antagonists such as PD123319 and EMA401. These compounds also target the AT2 receptor but may differ in their affinity, selectivity, and stability. For example, PD123319 is another well-known AT2 receptor antagonist used in research, but it may have different pharmacokinetic properties compared to this compound . EMA401, on the other hand, was investigated for its potential in treating neuropathic pain but faced challenges in clinical trials due to pre-clinical drug toxicity data .
Propiedades
Fórmula molecular |
C23H30N4O4S2 |
---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
methyl N-[[4-[4-[(2-tert-butylimidazol-1-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C23H30N4O4S2/c1-15(2)13-18-25-19(20(32-18)33(29,30)26-22(28)31-6)17-9-7-16(8-10-17)14-27-12-11-24-21(27)23(3,4)5/h7-12,15H,13-14H2,1-6H3,(H,26,28) |
Clave InChI |
JGKXAVJTPQOZET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=C(S1)S(=O)(=O)NC(=O)OC)C2=CC=C(C=C2)CN3C=CN=C3C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.